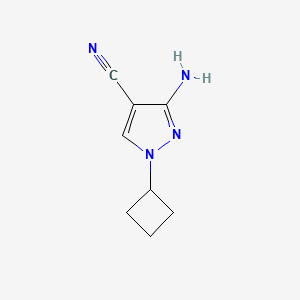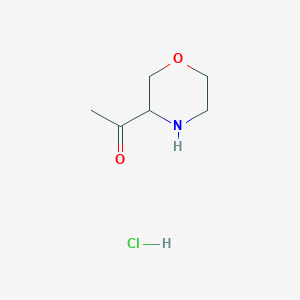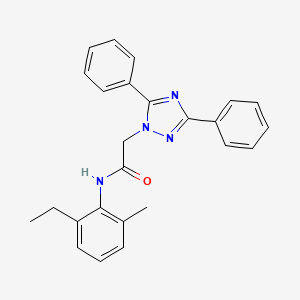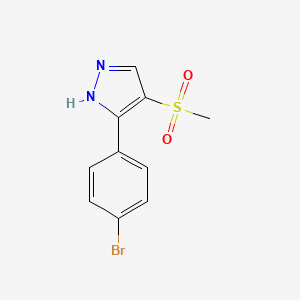
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a trifluoromethyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(trifluoromethyl)pyrimidin-2-amine typically involves the introduction of the trifluoromethyl group and the methylamino group onto a pyrimidine ring. One common method involves the reaction of 5-(trifluoromethyl)pyrimidin-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-5-(trifluoromethyl)pyrimidin-2-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methyl-5-(trifluoromethyl)pyrimidin-2-one, while reduction can produce various this compound derivatives.
Aplicaciones Científicas De Investigación
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its unique chemical properties.
Material Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of N-methyl-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its cell permeability and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-5-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Contains a triazolopyrimidine structure with a trifluoromethyl group.
Uniqueness
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both a trifluoromethyl group and a methylamino group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Propiedades
Número CAS |
176214-13-4 |
|---|---|
Fórmula molecular |
C6H6F3N3 |
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-11-2-4(3-12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
KODKDRILACIVMO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(C=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)





![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
